molecular formula C16H23N3O6 B11786903 tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate

Cat. No.: B11786903
M. Wt: 353.37 g/mol
InChI Key: ZXCPLVCFSYQQPO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate is a piperazine derivative featuring a pyridin-2-yl substituent at the 2-position of the piperazine ring, protected by a tert-butoxycarbonyl (Boc) group. The oxalate counterion enhances solubility and crystallinity, making it suitable for pharmaceutical applications and structural characterization.

Key physicochemical properties inferred from similar compounds:

  • Molecular formula: Likely C₁₆H₂₁N₃O₅ (based on tert-butyl piperazine carboxylate oxalate analogs).
  • Molecular weight: ~335.36 g/mol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N3O6

Molecular Weight

353.37 g/mol

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperazine-1-carboxylate;oxalic acid

InChI

InChI=1S/C14H21N3O2.C2H2O4/c1-14(2,3)19-13(18)17-9-8-15-10-12(17)11-6-4-5-7-16-11;3-1(4)2(5)6/h4-7,12,15H,8-10H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

ZXCPLVCFSYQQPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=N2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate typically involves the reaction of tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Deprotection of the tert-Butyloxycarbonyl (BOC) Group

The BOC group is routinely removed under acidic conditions to expose the free piperazine amine. For this compound, concentrated hydrochloric acid (HCl) in methanol is commonly employed :

  • Reaction Conditions :

    • Reagent: 4M HCl in methanol

    • Temperature: Room temperature (20–25°C)

    • Duration: 4–6 hours

  • Outcome :
    Yields 2-(pyridin-2-yl)piperazine oxalate, a reactive intermediate for further derivatization.

N-Alkylation Reactions

The secondary amine of the piperazine ring undergoes alkylation with halogenated electrophiles. A representative protocol involves :

  • Reagents :

    • Alkylating agent: 1-(4-chlorobutyl)-4-fluorobenzene

    • Base: Potassium carbonate (K₂CO₃)

    • Catalyst: Potassium iodide (KI)

    • Solvent: Dimethoxyethane (DME)

  • Conditions :

    • Temperature: Reflux (85°C) or microwave-assisted heating (100°C, 30 min)

  • Product :
    Tertiary amine derivatives with extended alkyl chains, critical for modulating pharmacological activity.

Salt Formation and Crystallization

The free base form is converted to salts for enhanced stability and solubility. Oxalate salt formation is achieved via:

  • Procedure :

    • React tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate with oxalic acid in ethanol.

    • Crystallize at 0–4°C for 12 hours.

  • Key Properties :

    • Improved crystallinity and thermal stability compared to the free base.

Coupling Reactions

The pyridine and piperazine moieties participate in palladium-catalyzed cross-couplings. Typical conditions include:

  • Catalysts :

    • Pd(OAc)₂ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings

  • Substrates :
    Aryl halides or boronic acids for introducing substituents to the pyridine ring.

  • Solvents :
    Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere.

Oxidation and Reduction

Selective transformations of functional groups are achievable:

Reaction Type Reagent Target Site Product
OxidationH₂O₂ (30% aqueous)Piperazine C-N bondsN-Oxide derivatives
ReductionNaBH₄ in ethanolPyridine ringPartially saturated piperidine

Functional Group Interconversion

The hydroxymethyl variant (tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate) undergoes :

  • Esterification :
    React with acyl chlorides to form esters.

  • Oxidation :
    Convert hydroxymethyl to carboxyl groups using Jones reagent (CrO₃/H₂SO₄).

Critical Reaction Data Table

Reaction Conditions Yield Key Citations
BOC Deprotection4M HCl/MeOH, rt, 6h85–90%
N-AlkylationK₂CO₃/KI, DME, 85°C, 12h70–75%
Oxalate Salt FormationOxalic acid/EtOH, 0°C, 12h92%
Suzuki CouplingPd(dppf)Cl₂, THF, 80°C, 24h60–65%

This compound’s reactivity is central to its utility in medicinal chemistry, particularly in synthesizing dopamine and serotonin receptor ligands . Future studies should explore enantioselective modifications and catalytic asymmetric reactions to expand its synthetic applications.

Scientific Research Applications

Preliminary studies have indicated that tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate exhibits notable biological activities, particularly as an antibacterial agent.

Antibacterial Properties

Research has shown that this compound can effectively combat both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to cell death. This characteristic positions the compound as a promising candidate for developing new antibiotics, especially in the face of increasing antibiotic resistance .

Potential Interactions with Biological Targets

The structural features of this compound suggest that it may interact with various biological receptors and enzymes involved in disease processes. This could open avenues for therapeutic applications beyond antibacterial activity, including potential uses in treating other diseases .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a versatile scaffold for synthesizing new pharmacological agents. Its derivatives can be designed to enhance specific biological activities, making it a valuable tool in drug discovery.

Case Studies

  • Antimicrobial Development : A study highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential as a lead compound for new antimicrobial therapies.
  • Enzyme Inhibition : Investigations into its interactions with enzymes involved in metabolic pathways have shown promise for developing enzyme inhibitors that could be beneficial in treating metabolic disorders.

Synthesis and Industrial Applications

The synthesis of this compound can be optimized for large-scale production using automated reactors and continuous flow systems. These methods ensure high purity and yield, making the compound suitable for industrial applications, including the development of advanced materials and coatings due to its stability and reactivity .

Activity TypeTarget OrganismMechanism of ActionReference
AntibacterialGram-positive bacteriaMembrane depolarization leading to cell death
Enzyme InhibitionVarious enzymesCompetitive inhibition

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate with structurally related piperazine derivatives, emphasizing substituent effects, synthesis routes, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
tert-Butyl 4-(4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate 4-(3,5-dichloro-4-hydroxyphenyl)pyridin-2-yl C₂₁H₂₄Cl₂N₃O₃ 452.34 Suzuki-Miyaura coupling of boronate ester with aryl bromide; microwave-assisted. Antimicrobial activity; crystallizes in polar solvents.
tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate Ferrocenyl-ethylpyridin-2-yl C₂₇H₃₆FeN₃O₂ 506.44 Pd/Cu-catalyzed asymmetric hydroarylation; purified via flash chromatography. Chiral catalyst precursor; redox-active for electrochemical applications.
tert-Butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (C11) 3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl C₁₇H₂₂N₆O₂S 374.46 Suzuki coupling with XPhos ligand; batch synthesis in acetonitrile/water. Anticancer lead compound; high thermal stability.
tert-Butyl 4-{4-[(methylamino)methyl]pyridin-2-yl}piperazine-1-carboxylate 4-(methylaminomethyl)pyridin-2-yl C₁₆H₂₆N₄O₂ 306.41 Substitution of bromopyridine with methylamine; automated purification. CNS-targeting agent; improved blood-brain barrier penetration.
tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate 5-hydroxypyridin-2-yl C₁₄H₂₁N₃O₃ 279.34 Boronic ester coupling followed by deprotection. Intermediate for antitumor agents; hydroxyl group enhances hydrogen-bonding capacity.
Target Compound: this compound Pyridin-2-yl at 2-position + oxalate C₁₆H₂₁N₃O₅ 335.36 (estimated) Likely via Boc protection of 2-(pyridin-2-yl)piperazine, followed by oxalate salt formation. Enhanced crystallinity for X-ray studies; potential kinase inhibition due to pyridine moiety.

Key Observations from Comparisons:

Substituent Position and Activity :

  • The 2-position substitution (as in the target compound) may sterically hinder interactions with biological targets compared to 4-substituted analogs (e.g., antimicrobial compound ).
  • Heterocyclic appendages (e.g., thiadiazole in ) enhance binding to enzymes like kinases, while hydroxyl groups () improve solubility for formulation.

Synthesis Efficiency :

  • Microwave-assisted reactions (e.g., ) reduce reaction times (30 minutes vs. 16 hours in ).
  • Oxalate salt formation () is a common final step to improve physicochemical properties.

Biological Relevance: Ferrocenyl derivatives () are explored for anticancer activity due to redox properties. Methylaminomethyl groups () enhance CNS penetration, critical for neurotherapeutics.

Crystallographic Utility :

  • The oxalate counterion in the target compound facilitates single-crystal growth for structural determination using programs like SHELXL .

Research Implications and Gaps

  • Structural Data : The target compound’s crystallographic data (e.g., torsion angles, packing motifs) remain unreported; such studies would clarify its conformational preferences .
  • Synthetic Optimization : Comparative studies on oxalate vs. other counterions (e.g., hydrochloride) could refine solubility and bioavailability.

Biological Activity

Chemical Identity:

  • Common Name: tert-Butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate
  • CAS Number: 1956340-39-8
  • Molecular Formula: C₁₆H₂₃N₃O₆
  • Molecular Weight: 353.38 g/mol

This compound is a compound characterized by a piperazine ring and a pyridine moiety, which contributes to its potential biological activities. Its unique structure suggests interactions with various biological targets, making it a subject of interest in pharmacological research.

Antibacterial Properties

Preliminary studies have indicated that this compound exhibits significant antibacterial activity against both susceptible and drug-resistant strains of Gram-positive bacteria. The proposed mechanism of action involves the depolarization of bacterial cytoplasmic membranes, leading to cell death. This mechanism is crucial for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Interaction with Biological Targets

The structural features of this compound suggest potential interactions with various receptors and enzymes involved in disease processes. Research is ongoing to elucidate these interactions, which may reveal its effectiveness against other pathogens or disease states.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaMolecular WeightUnique Features
Tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylateC₁₄H₂₁N₃O₂263.34Different position of pyridine substitution
Tert-butyl 4-methylpiperazine-1-carboxylateC₁₅H₂₃N₂O₂265.36Methyl group on piperazine ring
Di-tert-butyl piperazine-1,4-dicarboxylateC₁₈H₃₄N₂O₄342.48Two carboxylic acid groups
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylateC₁₆H₂₃N₃O₂277.37Aminoethyl side chain

This table highlights how the specific arrangement of functional groups in this compound contributes to its distinct biological activities and potential applications.

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent.

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it disrupts membrane integrity, which is critical for bacterial survival. This finding aligns with the observed activity against drug-resistant strains, suggesting that it may serve as a viable alternative in antibiotic therapy.

Q & A

Q. What are the established synthetic protocols for tert-butyl 2-(pyridin-2-yl)piperazine-1-carboxylate oxalate?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine derivatives are often prepared by reacting Boc-protected piperazine with halogenated heterocycles (e.g., bromopyrimidines or chloropyridines) in polar aprotic solvents like 1,4-dioxane or THF. Potassium carbonate is commonly used as a base, with reaction temperatures ranging from 20°C to reflux (110°C) and yields between 78% and 88% . Purification via silica gel chromatography (hexane/ethyl acetate gradients) or scavenger resins (e.g., Si-Trisamine) is critical to isolate the product .

Q. What spectroscopic and analytical methods are employed to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with shifts for tert-butyl (~1.4 ppm), pyridinyl protons (~7–8.5 ppm), and piperazine carbons (~154–160 ppm for carboxylate) .
  • Mass spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., observed [M+H-100]+ fragments for Boc-cleaved intermediates) .
  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks, particularly the oxalate counterion’s role in stabilizing the structure .

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Stoichiometric control : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 equiv) ensures complete substitution .
  • Temperature modulation : Reflux conditions (110°C) enhance reaction rates but may require longer durations (12 hours) to avoid decomposition .
  • Purification : Gradient elution in chromatography minimizes co-elution of by-products .

Advanced Questions

Q. How should researchers resolve conflicting NMR data for this compound?

Discrepancies in peak assignments (e.g., overlapping piperazine/pyridinyl signals) can be addressed via:

  • 2D NMR : HSQC and HMBC correlate protons with carbons, distinguishing adjacent substituents .
  • Decoupling experiments : Suppress coupling effects from rotatable bonds (e.g., piperazine ring flexibility) .
  • Solvent variation : Deuterated DMSO or CDCl3_3 may resolve solubility-driven shifts .

Q. What strategies minimize by-products during synthesis?

  • Scavenger resins : Si-Trisamine removes residual amines or acidic impurities post-reaction .
  • Regioselective protection : Use Boc groups to block undesired piperazine nitrogens during functionalization .
  • Inert atmosphere : Reduces oxidation of sensitive intermediates (e.g., pyridinyl rings) .

Q. How does the oxalate counterion influence crystallographic properties?

The oxalate anion participates in hydrogen bonding with the piperazine NH and carboxylate groups, stabilizing the crystal lattice. XRD studies of analogous compounds reveal:

  • Hydrogen-bond networks : Oxalate forms short contacts (~2.8–3.0 Å) with NH protons, enhancing thermal stability .
  • Packing motifs : Layered structures with alternating cationic and anionic layers improve crystallinity .

Q. What computational methods support reaction design for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states for substitution reactions, while molecular docking evaluates interactions with biological targets (e.g., enzymes). Reaction path searches and solvent effect simulations guide condition optimization .

Methodological Notes

  • Contradiction handling : Conflicting spectral data should be cross-validated with synthetic replicates and alternative techniques (e.g., IR for functional groups) .
  • Safety : The compound’s acute oral toxicity (Category 4, H302) mandates proper PPE and fume hood use during synthesis .

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